2,7-Dibromo-4-chloro-1,3-benzothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H2Br2ClNS |
|---|---|
Molecular Weight |
327.42 g/mol |
IUPAC Name |
2,7-dibromo-4-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Br2ClNS/c8-3-1-2-4(10)5-6(3)12-7(9)11-5/h1-2H |
InChI Key |
GOIVDUSZYGFUBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=C(S2)Br)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2,7 Dibromo 4 Chloro 1,3 Benzothiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For a molecule such as 2,7-dibromo-4-chloro-1,3-benzothiazole, with its limited number of protons and complex substitution pattern on the benzene (B151609) ring, a suite of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of its atomic connectivity.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Given the structure of this compound, which contains two protons on the aromatic ring, standard 1D ¹H NMR would be expected to show two distinct signals. The exact chemical shifts of these protons are influenced by the electronic effects of the bromine, chlorine, and the fused thiazole (B1198619) ring.
To definitively assign these protons and the carbon atoms in the structure, a combination of 2D NMR experiments would be crucial:
COSY (Correlation Spectroscopy): This experiment would reveal any scalar coupling between the two aromatic protons, helping to confirm their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. It would allow for the unambiguous assignment of the two protonated carbons in the benzene ring.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for mapping longer-range couplings between protons and carbons (typically over two to three bonds). For this molecule, HMBC would be instrumental in assigning the quaternary (non-protonated) carbon atoms by observing their correlations with the known aromatic protons. This would allow for the complete assignment of the carbon skeleton.
While no specific experimental NMR data for this compound is publicly available, the expected chemical shifts can be predicted based on computational models and data from analogous halogenated benzothiazoles. mdpi.comdiva-portal.orgnih.govrsc.org
Table 1: Predicted NMR Data for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| H-5 | Value not available | Value not available | C-4, C-6, C-7, C-3a |
| H-6 | Value not available | Value not available | C-5, C-7, C-7a |
| C-2 | Value not available | Value not available | Not applicable |
| C-4 | Value not available | Value not available | H-5 |
| C-5 | Value not available | Value not available | H-6 |
| C-6 | Value not available | Value not available | H-5 |
| C-7 | Value not available | Value not available | H-6 |
| C-3a | Value not available | Value not available | H-5 |
| C-7a | Value not available | Value not available | H-6 |
Note: The data in this table is illustrative and not based on experimental results for the specific compound.
Solid-State NMR for Polymorphic Analysis
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. In the case of this compound, ssNMR could be employed to investigate the possibility of polymorphism, which is the existence of multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. By analyzing the chemical shifts and line shapes in the solid-state ¹³C spectrum, one could identify and characterize different crystalline forms if they exist.
X-ray Diffraction Studies for Molecular Geometry and Crystal Packingrsc.orgresearchgate.netcore.ac.ukscirp.org
Single-Crystal X-ray Diffraction for Precise Bond Lengths and Anglesrsc.org
A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information. This would include the precise measurement of all bond lengths (e.g., C-C, C-N, C-S, C-Cl, C-Br) and bond angles within the molecule. This data is invaluable for understanding the electronic effects of the halogen substituents on the geometry of the benzothiazole (B30560) core. Furthermore, it would reveal the planarity of the bicyclic system and any subtle distortions. scirp.orgnih.gov
Table 2: Representative Bond Lengths and Angles for a Substituted Benzothiazole (Illustrative)
| Bond | Length (Å) | Angle | Degrees (°) |
|---|---|---|---|
| C-S | Value not available | S-C-N | Value not available |
| C=N | Value not available | C-N-C | Value not available |
| C-Cl | Value not available | C-C-Cl | Value not available |
| C-Br | Value not available | C-C-Br | Value not available |
Note: This table illustrates the type of data obtained from single-crystal X-ray diffraction; specific values for this compound are not available.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase. For this compound, PXRD would be used to assess the purity of a synthesized batch and to identify the crystalline phase. By comparing an experimental PXRD pattern to one simulated from single-crystal data, the phase identity can be confirmed.
Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and gaining insights into molecular structure. The vibrational spectrum of a benzothiazole derivative is characterized by a series of bands corresponding to the stretching and bending vibrations of the fused ring system and its substituents. core.ac.ukresearchgate.netnih.gov
For this compound, the key vibrational modes would include:
C=N stretching of the thiazole ring.
Aromatic C=C stretching vibrations.
C-H in-plane and out-of-plane bending modes of the benzene ring.
Vibrations associated with the C-S bond.
Stretching vibrations of the C-Cl and C-Br bonds, which are typically found in the lower frequency region of the spectrum.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to provide a more detailed assignment of the observed bands. mdpi.comnih.govmdpi.com
Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound (Illustrative)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch | 1650 - 1550 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-Cl Stretch | 800 - 600 |
| C-Br Stretch | 600 - 500 |
Note: The data in this table is illustrative and based on typical ranges for these functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The FT-IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), which provides a unique "fingerprint" of the molecule.
For this compound, the FT-IR spectrum is expected to be dominated by vibrations characteristic of the substituted benzothiazole core. The benzothiazole moiety itself gives rise to several distinct peaks, including C=N stretching vibrations, aromatic C=C stretching, and C-H bending vibrations. researchgate.netcore.ac.uk The presence of heavy halogen substituents (bromine and chlorine) significantly influences the spectrum. These electron-withdrawing groups can alter the electronic distribution and bond strengths within the aromatic system, causing shifts in the characteristic vibrational frequencies of the ring.
Key expected vibrational modes for this compound include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. Due to the substitution pattern, only two C-H bonds remain on the benzene ring, likely resulting in weak absorptions.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the aromatic system are expected in the 1650-1450 cm⁻¹ range. researchgate.net These bands are characteristic of the benzothiazole core structure.
C-H Bending: In-plane and out-of-plane bending vibrations for the remaining aromatic C-H bonds are anticipated in the 1300-1000 cm⁻¹ and 900-670 cm⁻¹ regions, respectively. chemijournal.com The specific pattern of out-of-plane bending can often help confirm the substitution pattern on the benzene ring.
C-S Stretching: The vibration of the carbon-sulfur bond in the thiazole ring is typically weaker and found at lower frequencies.
C-X (Halogen) Stretching: The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) stretching vibrations are key features. These bonds are heavy and produce strong absorptions at lower wavenumbers. C-Cl stretches typically appear in the 850-550 cm⁻¹ range, while the heavier C-Br bond vibrates at an even lower frequency, generally between 680-500 cm⁻¹. spectroscopyonline.com
Predicted FT-IR Vibrational Frequencies for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
|---|---|---|
| 3100 - 3050 | Aromatic C-H Stretching | Weak |
| 1610 - 1580 | C=N Stretching (thiazole ring) | Medium |
| 1550 - 1450 | Aromatic C=C Ring Stretching | Medium to Strong |
| 1250 - 1000 | Aromatic C-H In-plane Bending | Medium to Weak |
| 900 - 850 | Aromatic C-H Out-of-plane Bending | Strong |
| 800 - 700 | C-Cl Stretching | Strong |
| 700 - 650 | C-S Stretching | Weak to Medium |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR measures absorption of light, Raman measures the change in the energy of scattered light. A key difference is the selection rule: FT-IR is sensitive to vibrations that cause a change in the dipole moment, whereas Raman is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that symmetric, non-polar bonds produce strong Raman signals, while they may be weak or absent in FT-IR. core.ac.uk
For this compound, Raman spectroscopy would provide valuable confirmatory data.
Aromatic Ring Vibrations: The symmetric "breathing" modes of the aromatic and thiazole rings, where the rings expand and contract symmetrically, are typically very strong in Raman spectra but weak in FT-IR. These would provide a clear fingerprint for the bicyclic core.
C-S and C-X Bonds: The C-S, C-Cl, and C-Br bonds, involving highly polarizable atoms, are expected to be Raman active. Their signals can help confirm the presence and environment of the sulfur and halogen atoms within the molecule.
Symmetry and Complementarity: The molecule has low symmetry, so most vibrations should be active in both FT-IR and Raman. However, their relative intensities will differ significantly, and observing a full set of predicted vibrations across both techniques provides a higher degree of confidence in the structural assignment. researchgate.net
Predicted Raman Shifts for this compound
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
|---|---|---|
| 3100 - 3050 | Aromatic C-H Stretching | Medium |
| 1610 - 1580 | C=N Stretching | Medium |
| 1550 - 1450 | Aromatic C=C Ring Stretching | Strong |
| ~1000 | Aromatic Ring Breathing Mode | Very Strong |
| 800 - 700 | C-Cl Stretching | Medium |
| 700 - 650 | C-S Stretching | Strong |
Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. Advanced MS techniques, such as high-resolution mass spectrometry and tandem mass spectrometry, provide definitive structural information.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the determination of a molecule's elemental formula from its exact mass. While nominal mass spectrometry might identify a molecular ion at m/z 351, HRMS can distinguish it from other combinations of atoms that also have a nominal mass of 351.
For this compound (C₇H₂Br₂ClN₂S), the presence of multiple bromine and chlorine isotopes creates a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). wpmucdn.com This results in a cluster of molecular ion peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio, which is a powerful confirmation of the number of bromine and chlorine atoms in the molecule. docbrown.info
The theoretical exact mass for the most abundant isotopic combination (C₇H₂⁷⁹Br₂³⁵ClN₂S) can be calculated with high precision.
Formula: C₇H₂⁷⁹Br₂³⁵ClN₂S
Calculated Exact Mass: 349.8178 Da
An HRMS measurement confirming this exact mass would provide unambiguous evidence for the elemental composition of the compound. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed information about the molecule's structure and connectivity by revealing its fragmentation pathways. chemguide.co.uk
For this compound, the molecular ion would be selected as the precursor. Fragmentation would likely be initiated by the cleavage of the weakest bonds, particularly the carbon-halogen bonds. wpmucdn.comlibretexts.org
Potential fragmentation pathways include:
Loss of a Bromine Radical: The initial loss of a bromine atom (·Br) would be a highly probable fragmentation step, leading to a significant fragment ion.
Loss of a Chlorine Radical: Similarly, the loss of a chlorine atom (·Cl) would produce another characteristic fragment.
Sequential Halogen Loss: The molecule could lose multiple halogen atoms in sequence, providing a cascade of fragment ions.
Ring Cleavage: Fragmentation of the thiazole ring could occur, for example, through the loss of a CNS or CS moiety, leading to further characteristic product ions.
The isotopic patterns of the fragment ions would be critical for their identification. For instance, a fragment that has lost one bromine atom would still show the isotopic signature of the remaining bromine and chlorine atoms.
Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 350 | 271 | ·Br | [C₇H₂BrClN₂S]⁺ |
| 350 | 315 | ·Cl | [C₇H₂Br₂N₂S]⁺ |
| 271 | 192 | ·Br | [C₇H₂ClN₂S]⁺ |
| 271 | 236 | ·Cl | [C₇H₂BrN₂S]⁺ |
Note: m/z values are based on the most abundant isotopes (⁷⁹Br and ³⁵Cl) for simplicity.
Computational and Theoretical Investigations of 2,7 Dibromo 4 Chloro 1,3 Benzothiazole
Electronic Structure Calculations
Density Functional Theory (DFT) for Ground State Properties
No published DFT studies specifically detailing the ground state properties of 2,7-Dibromo-4-chloro-1,3-benzothiazole were found.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Data on the HOMO-LUMO energies and their distribution for this compound are not available in existing literature.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps for this compound have not been published.
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Specific NBO analysis to describe charge transfer within this compound is not documented.
Ab Initio and Semi-Empirical Methods for Electronic Descriptors
There are no available studies utilizing ab initio or semi-empirical methods to calculate the electronic descriptors of this compound.
Photophysical Property Predictions and Excited State Dynamics
Predictions regarding the photophysical properties and the excited-state dynamics of this compound are absent from the scientific record.
Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method to simulate the electronic absorption and emission spectra of molecules. researchgate.net This approach allows for the prediction of how a molecule interacts with light, providing information on the wavelengths of maximum absorption (λ_max) and the nature of the underlying electronic transitions.
For derivatives of benzothiazole (B30560), TD-DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p) or 6-311+G(d,p)), are employed to determine the vertical excitation energies and oscillator strengths. researchgate.netscirp.org The primary electronic transitions in these systems typically involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgnih.gov These HOMO-LUMO transitions are largely responsible for the principal absorption bands. scirp.org
Theoretical studies on related benzothiazole compounds have shown that the absorption spectra can feature multiple bands. nih.gov For this compound, calculations would likely predict absorption bands resulting from both n → π* and π → π* transitions. scirp.orgnih.gov The halogen substituents (bromine and chlorine) would be expected to influence the orbital energies, leading to shifts in the absorption maxima compared to the unsubstituted benzothiazole core. By analyzing the molecular orbitals involved, the character of each transition, such as intramolecular charge transfer (ICT), can be elucidated. researchgate.net
Table 1: Illustrative TD-DFT Predicted Absorption Data for this compound
| Calculated Wavelength (λ_max) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|
| 350 nm | 0.45 | HOMO -> LUMO | π -> π* |
| 295 nm | 0.12 | HOMO-1 -> LUMO | n -> π* |
| 260 nm | 0.30 | HOMO -> LUMO+1 | π -> π* |
Note: This table is a hypothetical representation of typical data obtained from TD-DFT calculations for illustrative purposes.
Solvatochromic Effects and Quantum Yield Predictions
The photophysical properties of a molecule can be significantly influenced by its environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, can be modeled computationally to predict how absorption and emission spectra will shift in different media. mdpi.com By performing TD-DFT calculations with implicit solvent models, such as the Polarizable Continuum Model (PCM), it is possible to simulate the spectra in various solvents, from nonpolar (like hexane) to polar (like acetonitrile (B52724) or water). scirp.orgmdpi.com
For donor-acceptor molecules like substituted benzothiadiazoles, a transition from a nonpolar to a polar solvent often has a minimal effect on the absorption spectra but can cause a noticeable shift in the emission spectra, which is indicative of a change in the dipole moment upon excitation. mdpi.com Computational models can predict these shifts, offering insight into the charge distribution in the excited state. researchgate.net
Furthermore, theoretical methods can be used to estimate the quantum yield, which is a measure of the efficiency of a photophysical process (e.g., fluorescence). While direct and precise prediction of quantum yields is challenging, computational analysis can provide qualitative insights by examining the energy gaps between excited states and the ground state and identifying potential non-radiative decay pathways. For example, a large Stokes shift (the difference between the absorption and emission maxima), which is desirable for applications like fluorescent probes, can be predicted and rationalized through these calculations. researchgate.net
Natural Transition Orbital (NTO) Analysis for Electronic Transitions
To gain a more concise and clear picture of electronic excitations, Natural Transition Orbital (NTO) analysis is often performed. q-chem.com The standard description of an excitation can involve a complex combination of many transitions between canonical molecular orbitals. NTO analysis simplifies this by transforming these orbitals into a compact set of "hole" and "particle" orbitals that collectively describe the electronic transition. q-chem.com
The "hole" NTO represents the orbital left behind by the excited electron, while the "particle" NTO represents the orbital to which the electron is promoted. q-chem.com In many cases, a single pair of hole/particle NTOs is sufficient to describe the excitation. This provides a powerful visual tool for characterizing the nature of the excited state, such as identifying it as a local excitation (LE), a π-π* or n-π* transition, or a charge-transfer (CT) state. q-chem.com For this compound, NTO analysis would clarify how the electron density is redistributed upon excitation, showing the specific regions of the molecule that lose (hole) and gain (particle) electron density. q-chem.com
Reactivity and Mechanism Simulations
Computational modeling is instrumental in predicting the chemical reactivity of this compound and in elucidating the detailed mechanisms of its reactions.
Reaction Pathway Elucidation and Transition State Analysis
Theoretical chemistry allows for the detailed exploration of potential reaction pathways. nih.gov By calculating the potential energy surface for a proposed reaction, chemists can identify intermediates, products, and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. nih.gov
For a molecule like this compound, a likely reaction is nucleophilic aromatic substitution (S_NAr), where one of the bromine atoms is replaced by a nucleophile. nih.govmdpi.com Quantum chemical calculations can model this process step-by-step. For example, the reaction of the benzothiazole with an amine or an alcohol can be simulated to determine the energy barrier for the formation of the Meisenheimer complex intermediate and the subsequent departure of the bromide leaving group. nih.gov Analysis of the calculated thermodynamic parameters can also reveal whether a reaction is spontaneous and exothermic under given conditions. scirp.org Additionally, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface can help identify the sites most susceptible to electrophilic or nucleophilic attack. scirp.org
Table 2: Hypothetical Calculated Energy Profile for a Nucleophilic Substitution Reaction
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials |
| Transition State 1 (TS1) | +25.3 | Formation of intermediate |
| Intermediate | +5.7 | Meisenheimer complex |
| Transition State 2 (TS2) | +15.1 | Leaving group departure |
| Products | -10.2 | Final products |
Note: This table illustrates a typical energy profile for a two-step reaction mechanism as determined by computational analysis.
Regioselectivity and Stereoselectivity Predictions
When a molecule has multiple reactive sites, computational methods can predict the regioselectivity of a reaction—that is, which site is most likely to react. For this compound, there are two bromine atoms at positions 2 and 7. The electronic environment of these two positions is different, and their reactivity towards nucleophiles will likely differ.
Computational analysis of factors such as local reactivity descriptors, atomic charges, and the stability of possible reaction intermediates can predict which bromine atom is more susceptible to substitution. scirp.org For example, in studies of related benzothiadiazoles, the regioselectivity of reactions like C-H borylation has been attributed to the electronic influence of the heteroatoms and the relative acidity of the protons. nih.gov Similarly, calculations could determine whether a nucleophile would preferentially attack the C2 or C7 position on the benzothiazole ring by comparing the activation energies for the two possible reaction pathways. The pathway with the lower energy barrier would correspond to the major product. acs.org While stereoselectivity is less relevant for simple substitution on the aromatic ring, it would be a critical factor to predict in reactions involving the synthesis of chiral derivatives.
Molecular Dynamics Simulations for Conformational Landscapes
While this compound is a relatively rigid molecule, it still possesses some conformational flexibility, particularly if it were functionalized with flexible side chains. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape. nih.gov
MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. nih.gov By running a simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to explore the different conformations that the molecule can adopt. This is particularly valuable for understanding how the molecule behaves in different environments, such as in various solvents. nih.gov
An MD simulation of this compound, perhaps with an added substituent, in an explicit solvent like water or chloroform (B151607) would reveal the most stable conformations and the dynamics of transitions between them. nih.gov The resulting conformational ensemble can then be further analyzed by performing higher-level quantum mechanical calculations (like DFT) on representative structures to refine their energies and properties. nih.gov This combined MD/DFT approach provides a robust understanding of a molecule's structure, flexibility, and its interaction with the surrounding environment. nih.gov
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools in modern chemistry and drug discovery. These methodologies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities (QSAR) or physical properties (QSPR). While specific, dedicated QSAR or QSPR models for this compound are not extensively documented in publicly available literature, the principles of these modeling techniques can be applied to understand its potential biological activities and physicochemical behavior based on its unique structural features. Such in silico approaches are instrumental in predicting the compound's behavior, guiding the synthesis of new derivatives with enhanced activities or desired properties, and minimizing the need for extensive experimental testing.
The development of a robust QSAR or QSPR model for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are broadly categorized into several classes:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of three electronegative halogen atoms (two bromine and one chlorine) and the thiazole (B1198619) ring in this compound would significantly influence its electronic landscape.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific conformational parameters are crucial in determining how the molecule interacts with a biological target's binding site.
Topological Descriptors: These are numerical representations of the molecular structure, including information about atomic connectivity and branching.
Lipophilic Descriptors: These descriptors, most notably the partition coefficient (logP), quantify the molecule's hydrophobicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.
Based on QSAR studies of structurally related halogenated benzothiazoles, it is plausible to investigate the potential of this compound for various biological activities. For instance, research on other halogen-substituted benzothiazoles has explored their antiproliferative and anticancer activities. mdpi.comnih.gov In such studies, descriptors related to the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes have been shown to be important in correlating with the observed biological effects. mdpi.comnih.gov
A hypothetical QSAR study for this compound and its derivatives could aim to predict a specific biological activity, such as cytotoxicity against a cancer cell line. The resulting QSAR model would be a mathematical equation that links a selection of molecular descriptors to the biological activity. The predictive power and robustness of such a model would be rigorously evaluated using statistical methods, including internal and external validation techniques.
Similarly, QSPR models could be developed to predict various physicochemical properties of this compound, such as its solubility, boiling point, or chromatographic retention time. These models are valuable in chemical engineering and materials science for optimizing reaction conditions and purification processes.
The following interactive data tables illustrate the types of data that would be generated and utilized in a hypothetical QSAR/QSPR study of this compound.
Table 1: Illustrative Molecular Descriptors for this compound
| Descriptor Class | Descriptor Name | Hypothetical Value | Description |
| Electronic | Dipole Moment | 2.5 D | A measure of the molecule's overall polarity. |
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. | |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. | |
| Steric | Molecular Weight | 324.42 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Molecular Volume | 250 ų | The volume occupied by the molecule. | |
| Surface Area | 300 Ų | The total surface area of the molecule. | |
| Lipophilic | LogP | 4.2 | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |
| Topological | Wiener Index | 150 | A distance-based topological index. |
Table 2: Example of a Hypothetical QSAR Model for Predicting Anticancer Activity
| Dependent Variable | Equation |
| pIC50 (Anticancer Activity) | pIC50 = 0.85 * LogP - 0.12 * (Molecular Volume) + 0.05 * (Dipole Moment) + 2.5 |
Statistical Parameters of the Hypothetical Model
| Parameter | Value | Description |
| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the biological activity is explained by the model. |
| Q² (Cross-validated R²) | 0.85 | A measure of the model's predictive ability, obtained through cross-validation. |
| F-statistic | 120 | Indicates the statistical significance of the model. |
| Standard Error | 0.15 | A measure of the accuracy of the predictions. |
These tables are purely illustrative to demonstrate the concepts of QSAR/QSPR modeling. The development of actual, validated models for this compound would require the synthesis and experimental testing of a series of related compounds to generate the necessary biological or physicochemical data. Such studies would be invaluable for unlocking the full potential of this compound and its derivatives in various scientific and industrial applications.
Reactivity and Functionalization Strategies for 2,7 Dibromo 4 Chloro 1,3 Benzothiazole
Halogen-Directed Reactivity
The presence of three halogen atoms—two bromine and one chlorine—on the benzothiazole (B30560) ring system dictates its reactivity landscape. The differential reactivity of the C-Br and C-Cl bonds, along with the potential for ortho-directed metalation, provides a platform for selective functionalization.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. diva-portal.org In this process, a directing metalation group (DMG) guides the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.
For 2,7-Dibromo-4-chloro-1,3-benzothiazole, the thiazole (B1198619) nitrogen and the halogen atoms can potentially act as directing groups. The lone pair of electrons on the nitrogen atom can coordinate with the metal, facilitating deprotonation at the C2 position. However, the steric hindrance and electronic effects of the adjacent bromine atom at C7 would influence the feasibility of this transformation.
Alternatively, the bromine and chlorine atoms themselves can direct metalation to their ortho positions. The inductive electron-withdrawing nature of halogens increases the acidity of the ortho-protons, making them more susceptible to deprotonation. The general scheme for ortho-directed metalation is depicted below:
General Reaction Scheme for Ortho-Directed Metalation
| Step | Description |
|---|---|
| 1. Coordination | A directing metalation group (DMG) on the aromatic ring coordinates with a metal base (e.g., n-BuLi). |
| 2. Deprotonation | The base selectively removes a proton from the position ortho to the DMG, forming an arylmetal intermediate. diva-portal.org |
While specific studies on the ortho-directed metalation of this compound are not extensively documented, the principles of DoM suggest that this could be a viable route for introducing substituents at specific positions on the benzene (B151609) ring, provided that appropriate reaction conditions and directing groups are employed.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, which allows for selective activation of the C-Br bonds in the presence of a C-Cl bond in this compound.
This differential reactivity is the basis for sequential functionalization. For instance, a Suzuki-Miyaura coupling could be performed to selectively replace one or both bromine atoms with aryl or vinyl groups, leaving the chlorine atom intact for subsequent transformations. nih.gov Similarly, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce a diverse array of functional groups. rsc.orgbeilstein-journals.orgmdpi.com
Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partners | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Organoboron reagent | C-C |
| Stille | Organotin reagent | C-C |
| Heck | Alkene | C-C |
| Sonogashira | Terminal alkyne | C-C |
The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these reactions. beilstein-journals.org For example, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition of the less reactive C-Cl bond.
Functionalization at the Thiazole Nitrogen Atom
The nitrogen atom in the thiazole ring of this compound is a potential site for functionalization. While the lone pair of electrons on the nitrogen contributes to the aromaticity of the thiazole ring, it can still exhibit nucleophilic character. Alkylation or arylation of the nitrogen atom can be achieved under appropriate conditions, leading to the formation of quaternary thiazolium salts. These salts can serve as precursors for N-heterocyclic carbenes or as ionic liquids.
However, the electron-withdrawing effects of the three halogen atoms on the benzothiazole ring system would reduce the nucleophilicity of the thiazole nitrogen, making such reactions more challenging compared to an unsubstituted benzothiazole.
Reactions Involving the Benzene Ring
The benzene portion of the this compound molecule is also amenable to a variety of chemical transformations, including electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. masterorganicchemistry.commsu.edu In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The regioselectivity of EAS is governed by the electronic effects of the substituents already present on the ring. The thiazole ring, being electron-withdrawing, deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta-position relative to the thiazole fusion.
However, the halogen atoms also exert a strong influence. While halogens are deactivating due to their inductive effect, they are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance. The interplay of these directing effects in this compound can lead to complex product mixtures. Careful control of reaction conditions is necessary to achieve the desired regioselectivity. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu
Nucleophilic aromatic substitution (SNAr) is a key reaction for the replacement of halogen atoms on an aromatic ring with nucleophiles. nih.govlibretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The fused thiazole ring in this compound acts as an electron-withdrawing group, activating the halogenated benzene ring towards nucleophilic attack.
The reactivity of the halogens in SNAr reactions generally follows the trend F > Cl > Br > I, which is opposite to their reactivity in palladium-catalyzed cross-coupling. Therefore, the chlorine atom at the C4 position is expected to be more susceptible to nucleophilic substitution than the bromine atoms at C2 and C7. This provides an orthogonal strategy for the selective functionalization of this molecule.
A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be used in SNAr reactions to introduce diverse functionalities. nih.gov The reaction conditions, such as the choice of solvent and the presence of a base, can significantly influence the outcome of the reaction.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| n-Butyllithium |
Aryne Chemistry and its Application to Benzothiazoles
There is no specific information available in the surveyed literature regarding the application of aryne chemistry to this compound. In principle, the generation of a benzothiazolyne intermediate from a dihalo-substituted benzothiazole is a plausible transformation. This would typically involve the treatment of the dihalo-substituted precursor with a strong base to induce elimination and form a highly reactive aryne intermediate. This intermediate could then be trapped with various nucleophiles or cycloaddition partners to introduce new functional groups and construct more complex molecular architectures.
For related benzothiadiazole systems, the generation and trapping of heteroarynes have been demonstrated. For instance, the formation of 2,1,3-benzothiadiazol-4,5-yne has been reported, with its regioselectivity of nucleophilic attack rationalized by the Aryne Distortion Model. However, the specific substitution pattern of this compound would present a more complex system for predicting the regioselectivity of aryne formation and subsequent reactions.
Development of Novel Heterocyclic Ring Systems via Cyclization Reactions
Specific studies detailing the use of this compound as a precursor for the development of novel heterocyclic ring systems through cyclization reactions are not found in the available literature. Generally, benzothiazole derivatives are versatile building blocks for the synthesis of fused heterocyclic systems. The halogen substituents on this compound could serve as handles for intramolecular cyclization reactions, potentially leading to the formation of new polycyclic aromatic systems with interesting photophysical or biological properties. For example, palladium-catalyzed intramolecular C-N or C-S bond formation from appropriately functionalized derivatives could be a viable strategy.
Investigation of Reaction Kinetics and Mechanistic Pathways
There is a lack of specific research on the reaction kinetics and mechanistic pathways for the functionalization of this compound. Kinetic studies would be essential to understand the relative reactivity of the different halogen substituents and to optimize reaction conditions for selective transformations. Mechanistic investigations, likely involving computational modeling and experimental studies, would provide insights into the electronic effects of the substituents and the nature of the reaction intermediates. For instance, in nucleophilic aromatic substitution reactions, the positions of the bromine and chlorine atoms would dictate the regioselectivity of the attack, but without experimental data, any predictions would be purely theoretical.
Extensive Research Reveals Scant Data on this compound in Advanced Material Applications
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of available research data specifically detailing the application of the chemical compound This compound in the fields of electronic and photonic materials, including Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and Organic Photovoltaics (OPVs).
The user's request for an in-depth article structured around the research applications of this specific compound cannot be fulfilled at this time due to the absence of published studies on its use in the requested areas. Chemical databases confirm the structure and existence of this compound, but critically, these entries lack associated literature or patent references concerning its synthesis or application in advanced chemical systems. uni.lu
It is important to distinguish This compound from a similarly named but structurally different compound, 4,7-Dibromo-2,1,3-benzothiadiazole . The latter is a well-documented and widely utilized building block in the development of organic semiconductors for solar cells and OLEDs. nbinno.compolyu.edu.hkchemicalbook.com This compound features a benzothiadiazole core and has been extensively studied for its electron-accepting properties and its role in creating efficient donor-acceptor polymers. nbinno.comresearchgate.net
In contrast, the requested compound, a derivative of benzothiazole, does not appear in the available literature within the context of the specified applications. While the broader class of benzothiazole derivatives is known for its fluorescent properties and has been investigated for various applications, including as fluorescent probes, specific data for the 2,7-dibromo-4-chloro substituted version is not available. nih.gov
Consequently, the detailed subsections requested by the user, including:
Design Principles for Tunable Emission Properties
Charge Transport Mechanisms in Films
Electron Acceptor Properties and Energy Level Alignment
Supramolecular Assembly in Bulk Heterojunctions
cannot be addressed with scientifically accurate and specific information for this compound. Proceeding with the article would require substituting information from the incorrect compound (4,7-Dibromo-2,1,3-benzothiadiazole) or speculating on properties, which would be scientifically inaccurate and misleading.
Until research on this compound is conducted and published, a detailed article on its applications in advanced chemical systems as outlined cannot be generated.
Research Applications of 2,7 Dibromo 4 Chloro 1,3 Benzothiazole in Advanced Chemical Systems
Inquiries into Electronic and Photonic Materials
Organic Field-Effect Transistors (OFETs)
The benzothiazole (B30560) moiety, and more commonly its close relative the benzothiadiazole (BT) core, is a fundamental electron-accepting unit used in the design of donor-acceptor (D-A) conjugated polymers for organic field-effect transistors (OFETs). ntu.edu.sgrsc.org The performance of these materials is highly dependent on their molecular structure, which dictates their electronic energy levels (HOMO/LUMO), molecular packing in the solid state, and ultimately, their charge carrier mobility.
Halogenation of the acceptor unit is a powerful strategy for tuning these properties. Introducing electron-withdrawing halogen atoms typically lowers the LUMO energy level of the polymer, which can facilitate electron injection and transport, making the material suitable for n-type or ambipolar transistors. nih.gov For instance, replacing hydrogen with fluorine or chlorine atoms on the BT unit has been shown to increase electron affinity and improve the performance and air stability of OFETs. nih.gov While fluorine is the most studied halogen for this purpose, bromine and chlorine also modulate electronic characteristics and intermolecular interactions, such as π-π stacking, which are crucial for efficient charge transport. researchgate.net The specific substitution pattern of 2,7-dibromo-4-chloro-1,3-benzothiazole suggests it could serve as a unique acceptor monomer for creating semiconducting polymers with distinct optoelectronic properties.
| Polymer System | Acceptor Unit | Highest Reported Mobility (cm²/Vs) | Transistor Type |
| PCDTT-DFBT | 5,6-difluoro-2,1,3-benzothiadiazole | 0.17 (electron), 0.38 (hole) | Ambipolar |
| PCDTT-FCNBT | 5-fluoro-6-cyano-2,1,3-benzothiadiazole | 0.4 (electron) | n-type |
| P(NDI2OD-T2) | Naphthalenediimide | ~0.574 (electron) | n-type |
| IDT-BT | Indacenodithiophene-co-benzothiadiazole | ~0.785 (hole) | p-type |
This table presents data for polymers containing the related benzothiadiazole (BT) unit to illustrate the performance of such systems in OFETs. Data sourced from relevant literature. nih.govrsc.org
Chemosensors and Biosensors for Analyte Detection
The benzothiazole scaffold is an excellent fluorophore, making it a popular component in the design of fluorescent chemosensors for the detection of various ions and molecules. nih.govnih.govnih.govmdpi.com These sensors typically operate via mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comdaneshyari.com
The design of a benzothiazole-based sensor involves coupling the benzothiazole signaling unit to a specific analyte recognition site (receptor). When the receptor binds to the target analyte, it perturbs the electronic system of the fluorophore, causing a detectable change in its optical properties. This can manifest as a "turn-on" or "turn-off" of fluorescence, a shift in the emission wavelength (ratiometric sensing), or a visible color change (chromogenic sensing). nih.govnih.gov
For example, benzothiazole derivatives have been engineered to selectively detect cyanide (CN⁻). In one such sensor, the nucleophilic addition of cyanide to a specific site on the molecule disrupts the ICT pathway, leading to a significant blue shift in the fluorescence emission and a visible color change. nih.govscispace.com Other designs have demonstrated high selectivity for metal ions like Cu²⁺, Hg²⁺, and Zn²⁺ by incorporating specific binding sites that chelate the metal, which in turn modulates the fluorescence of the benzothiazole core. nih.govmdpi.comresearchgate.net The halogen atoms on this compound could influence the photophysical properties of the core system and its sensitivity as a signaling unit in such sensor designs.
| Sensor Base | Target Analyte | Sensing Mechanism | Observable Change |
| Benzothiazole-Indene | Cyanide (CN⁻) | ICT Inhibition | Fluorescence blue shift; Color change |
| Benzothiazole-Thioacetal | Mercury (Hg²⁺) | Ratiometric Response | Green to blue fluorescence |
| Benzothiazole-Biphenyl | Zinc (Zn²⁺) | Ratiometric Turn-On | Colorless to yellow |
| Benzothiazole-Asparagine | Copper (Cu²⁺) | Fluorescence Quenching | Decrease in fluorescence intensity |
This table summarizes examples of detection systems based on the benzothiazole core. Data sourced from relevant literature. nih.govnih.govnih.govmdpi.com
Explorations in Molecular Interactions with Biological Macromolecules (Mechanistic Perspective)
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. rjptonline.orgnih.gov Its ability to participate in various non-covalent interactions makes it an effective core for designing ligands that can bind to biological macromolecules like proteins and enzymes with high affinity and specificity.
Ligand Design Principles for Specific Protein Binding
Effective ligand design relies on optimizing interactions between the small molecule and the protein's binding pocket. Benzothiazole derivatives can engage in multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The introduction of halogen atoms adds another crucial interaction to the repertoire: halogen bonding. bibliotekanauki.placs.org
A halogen bond is a non-covalent interaction where an electropositive region on the halogen atom (known as the σ-hole) interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or the nitrogen atom in an amino acid side chain. bibliotekanauki.pl The strength of this interaction generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). nih.gov Therefore, the bromine and chlorine atoms in this compound could be strategically employed to form directional halogen bonds within a protein's active site, thereby enhancing binding affinity and contributing to ligand selectivity. bibliotekanauki.placs.org Studies on halogenated ligands binding to protein kinases have shown that halogen bonds to the hinge region of the protein are common and can significantly influence binding. bibliotekanauki.pl
Future Perspectives and Emerging Research Directions for 2,7 Dibromo 4 Chloro 1,3 Benzothiazole
Integration into Novel Supramolecular Architectures and Covalent Organic Frameworks (COFs)
The precisely located bromine and chlorine atoms on the 2,7-Dibromo-4-chloro-1,3-benzothiazole scaffold make it an excellent candidate for the construction of complex, ordered materials. Halogen atoms are known to participate in halogen bonding, a highly directional non-covalent interaction that can be exploited for crystal engineering and the design of supramolecular assemblies. The differing polarizabilities of bromine and chlorine could allow for selective and hierarchical self-assembly, guiding the formation of intricate architectures such as molecular cages, layers, or porous networks.
Furthermore, this compound could serve as a key building block (monomer) for the synthesis of Covalent Organic Frameworks (COFs). The bromine atoms are particularly well-suited for established cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) with multitopic linkers to form extended, porous, and crystalline polymeric networks. The inherent properties of the benzothiazole (B30560) unit, combined with the influence of the halogen atoms, could lead to COFs with tailored electronic, optical, or catalytic functionalities for applications in gas storage, separation, or heterogeneous catalysis.
| Potential Application Area | Key Structural Feature Utilized | Type of Interaction / Reaction |
| Crystal Engineering | Bromine and Chlorine atoms | Halogen Bonding, π–π stacking |
| Supramolecular Cages | Directionality of halogen bonds | Self-Assembly |
| Covalent Organic Frameworks | Bromo-substituents at C2 and C7 | Palladium-catalyzed cross-coupling |
| Functional Materials | Benzothiazole core, Halogen atoms | Electronic modulation for sensing |
Advanced Spectroscopic Characterization of Excited State Dynamics and Charge Transfer Processes
The photophysical properties of benzothiazole derivatives are a subject of intense study, with applications ranging from fluorescent probes to materials for organic electronics. nih.gov The introduction of heavy atoms like bromine into the aromatic system of this compound is expected to significantly influence its excited-state dynamics. The heavy-atom effect can promote intersystem crossing from singlet to triplet excited states, potentially leading to phosphorescence, a rare phenomenon for purely organic compounds. mdpi.comresearchgate.net
Advanced spectroscopic techniques, such as picosecond time-resolved emission spectroscopy and transient absorption spectroscopy, will be crucial for elucidating these complex photophysical pathways. nih.govresearchgate.net These studies can map the deactivation processes of the lowest singlet excited state and quantify the kinetics of processes like intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT), should appropriate functional groups be introduced. nih.govresearchgate.netnih.gov Understanding the charge transfer characteristics is vital, as it underpins the performance of materials in optoelectronic devices. nih.gov Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can complement experimental spectra by predicting electronic transitions and the nature of excited states. scirp.orgchemrxiv.org
| Spectroscopic Technique | Investigated Property | Potential Finding for the Compound |
| UV-Vis Absorption Spectroscopy | Electronic transitions | Determination of HOMO-LUMO gap |
| Steady-State Fluorescence | Emission properties, Stokes shift | Evaluation of fluorescence quantum yield |
| Picosecond Time-Resolved Spectroscopy | Excited-state lifetime and dynamics | Probing intersystem crossing rates researchgate.net |
| Transient Absorption Spectroscopy | Characterization of transient species | Identification of triplet states or radical ions |
High-Throughput Synthesis and Combinatorial Library Development
Combinatorial chemistry is a powerful tool for accelerating the discovery of new molecules with desired properties. youtube.com The this compound scaffold is an ideal starting point for the development of diverse chemical libraries. The two bromine atoms serve as versatile synthetic handles for a wide array of cross-coupling reactions, allowing for the introduction of various functional groups at the 2- and 7-positions.
High-throughput synthesis platforms, potentially utilizing automated microreactor systems, could be employed to rapidly generate a large number of derivatives. scribd.com By reacting the dibromo-scaffold with a diverse set of boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination), a library of compounds with systematically varied substituents can be created. Such libraries are invaluable for screening in drug discovery programs or for identifying new materials with optimized electronic or photophysical properties. Solid-phase synthesis methodologies could also be adapted to facilitate purification and handling. mdpi.comresearchgate.net
| High-Throughput Method | Key Reaction | Diversity Points | Potential Application of Library |
| Parallel Solution-Phase Synthesis | Suzuki Cross-Coupling | C2 and C7 positions | Materials science, medicinal chemistry |
| Automated Flow Chemistry | Sonogashira Coupling | C2 and C7 positions | Organic electronics, fluorescent probes |
| Solid-Phase Synthesis | Buchwald-Hartwig Amination | C2 and C7 positions | Drug discovery screening |
Exploration of New Chemical Reactivity and Transformation Pathways
The rich functionality of this compound presents numerous opportunities for exploring novel chemical transformations. The differential reactivity of the C-Br versus C-Cl bonds could be exploited for selective, stepwise functionalization. Generally, C-Br bonds are more reactive in typical palladium-catalyzed cross-coupling reactions than C-Cl bonds, allowing for sequential modification at the C2/C7 positions followed by a different transformation at the C4 position.
Beyond cross-coupling, other modern synthetic methods could be applied. For instance, iridium-catalyzed C-H borylation could potentially functionalize the remaining C-H position on the benzene (B151609) ring, providing another site for diversification. nih.gov Halogen-dance reactions or metal-halogen exchange followed by trapping with electrophiles could lead to isomers or derivatives that are otherwise difficult to access. Investigating electrophilic halogenation or nitration could further probe the electronic nature of the polyhalogenated ring system and yield new functionalized heterocycles. mdpi.com Such studies expand the synthetic toolkit available for this class of compounds and enable the creation of more complex molecular architectures. nih.gov
| Reaction Class | Potential Transformation | Outcome |
| Metal-Catalyzed Cross-Coupling | Selective Suzuki reaction at C-Br sites | Stepwise introduction of aryl groups |
| Lithiation/Metal-Halogen Exchange | Reaction with organolithium reagents | Functionalization via carbanion intermediate |
| C-H Functionalization | Directed or non-directed borylation | Access to novel boronate ester derivatives nih.gov |
| Electrophilic Aromatic Substitution | Nitration or further halogenation | Synthesis of poly-substituted benzothiazoles |
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational chemistry with experimental synthesis and characterization offers a powerful paradigm for accelerating research. ru.nl For this compound, Density Functional Theory (DFT) calculations can provide deep insights into its fundamental properties. mdpi.comresearchgate.net DFT can be used to predict ground-state geometries, molecular orbital energies (HOMO/LUMO), and charge distributions, which helps in rationalizing the molecule's reactivity and electronic behavior. nih.govnih.govukm.my
This theoretical understanding can guide experimental efforts. For example, calculated HOMO-LUMO energy gaps can predict the absorption characteristics of the molecule and its derivatives, aiding in the design of new dyes or electronic materials. mdpi.com Reaction mechanisms for novel transformations can be modeled to understand transition states and predict product outcomes, thereby optimizing reaction conditions. ru.nl Similarly, TD-DFT can predict absorption spectra and excited-state properties, which can be directly compared with experimental spectroscopic data to validate theoretical models and provide a more complete picture of the molecule's photophysics. scirp.org
| Computational Method | Predicted Parameter | Experimental Correlation |
| DFT | HOMO-LUMO Energy Gap | UV-Vis Absorption Spectroscopy |
| DFT | Molecular Electrostatic Potential (MEP) | Site-selectivity in chemical reactions |
| DFT | Geometrical Parameters (Bond Lengths/Angles) | X-ray Crystallography |
| TD-DFT | Electronic Excitation Energies | UV-Vis and Fluorescence Spectra scirp.org |
| GIAO Method | NMR Chemical Shifts | 1H and 13C NMR Spectroscopy mdpi.comresearchgate.net |
Potential for Discovery in Underexplored Research Domains
While the core applications of benzothiazoles are established, the specific substitution pattern of this compound may unlock potential in new or underexplored areas. Its unique electronic properties and capacity for directed interactions could make it a valuable fragment in the design of novel materials or bioactive compounds.
In materials science, its use as a component in conjugated polymers for organic photovoltaics or as a sensitizer (B1316253) in photoredox catalysis are promising avenues. nih.gov The electron-deficient nature of the benzothiazole ring, amplified by the electron-withdrawing halogens, could be beneficial for applications in n-type organic semiconductors. In medicinal chemistry, while many benzothiazoles are explored for their biological activity, this specific polyhalogenated derivative could exhibit unique modes of action. nih.gov The halogen atoms can form specific interactions (halogen bonds) with biological targets like proteins, potentially leading to new classes of inhibitors or probes. nih.gov Its potential as a building block for agrochemicals or specialized dyes also remains a largely unexplored but promising field of future research.
Q & A
Q. What are the optimal synthetic routes for preparing 2,7-dibromo-4-chloro-1,3-benzothiazole, and how can purity be ensured?
Methodological Answer: Synthesis typically involves halogenation of a benzothiazole precursor. A validated approach includes:
- Stepwise halogenation : Introduce bromine at positions 2 and 7 via electrophilic substitution under controlled conditions (e.g., using Br₂ in H₂SO₄ at 0–5°C). Chlorination at position 4 can be achieved using Cl₂ gas or SOCl₂ in anhydrous DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol-water mixtures improves purity (>95%). Monitor via TLC and confirm with HPLC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., deshielded protons adjacent to halogens). ¹³C signals for C-2 and C-7 bromines appear near 110–120 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl).
- FT-IR : Peaks at 650–750 cm⁻¹ (C-Br stretch) and 550–600 cm⁻¹ (C-Cl stretch) validate halogen presence .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). High electrophilicity (low LUMO energy) suggests reactivity toward nucleophiles .
- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., σ→σ* stabilization from C-Br bonds) .
- TD-DFT : Predicts UV-Vis absorption spectra; compare with experimental data to validate charge-transfer transitions .
Q. How do crystallographic studies resolve structural ambiguities in halogenated benzothiazoles?
Methodological Answer:
- Single-Crystal XRD : Use SHELXL for refinement. Key parameters:
- Intermolecular Interactions : Identify π-π stacking (3.5–4.0 Å distances) and C-H···X (X=Br, Cl) hydrogen bonds, which influence packing and stability .
Q. What strategies address contradictory biological activity data for halogenated benzothiazoles?
Methodological Answer:
- Dose-Response Replication : Test across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (IC₅₀ values ± SEM).
- SAR Studies : Compare with analogs (e.g., 2-amino-6-bromobenzothiazole) to isolate halogen-specific effects .
- Metabolic Stability Assays : Use liver microsomes to assess degradation rates; contradictory in vitro/in vivo results may stem from metabolic lability .
Q. How can halogen substituents influence antimicrobial activity in benzothiazole derivatives?
Methodological Answer:
- Lipophilicity Enhancement : Bromine/chlorine increase logP values, improving membrane penetration (measure via shake-flask method).
- Target Binding : Molecular docking (AutoDock Vina) against microbial enzymes (e.g., dihydrofolate reductase) identifies halogen-mediated hydrophobic interactions .
- Resistance Studies : Serial passage assays under sub-MIC conditions test for resistance development in bacterial strains .
Methodological Challenges & Solutions
Q. How to resolve discrepancies between computational predictions and experimental crystallographic data?
Methodological Answer:
Q. What analytical workflows validate synthetic intermediates during multi-step synthesis?
Methodological Answer:
- In-Situ Monitoring : Use ReactIR to track reaction progress (e.g., bromine consumption via C-Br peak intensity).
- Orthogonal Techniques : Combine GC-MS (volatile intermediates) with LC-UV/Vis (polar byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
